5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-
Brand Name: Vulcanchem
CAS No.: 545882-54-0
VCID: VC15888444
InChI: InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3
SMILES:
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol

5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-

CAS No.: 545882-54-0

Cat. No.: VC15888444

Molecular Formula: C18H26O3

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]- - 545882-54-0

Specification

CAS No. 545882-54-0
Molecular Formula C18H26O3
Molecular Weight 290.4 g/mol
IUPAC Name 7-butyl-2-(phenylmethoxymethyl)-5,8-dioxaspiro[3.4]octane
Standard InChI InChI=1S/C18H26O3/c1-2-3-9-17-14-20-18(21-17)10-16(11-18)13-19-12-15-7-5-4-6-8-15/h4-8,16-17H,2-3,9-14H2,1H3
Standard InChI Key JJTOJECPCIXWOM-UHFFFAOYSA-N
Canonical SMILES CCCCC1COC2(O1)CC(C2)COCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The spiro[3.4]octane system consists of two fused rings—a cyclopropane (3-membered) and a cyclobutane (4-membered)—joined at a single carbon atom (the spiro center). The numbering convention places the oxygen atoms at positions 5 and 8, forming a 1,3-dioxolane ring (5-membered) fused to the cyclobutane . This configuration introduces significant ring strain in the cyclopropane moiety, which influences reactivity and stability.

Substituent Analysis

  • 6-Butyl Group: A linear butyl chain (-C₄H₉) at position 6 enhances the molecule’s lipophilicity, potentially improving solubility in nonpolar solvents .

  • 2-[(Phenylmethoxy)Methyl]: The benzyloxymethyl group (-CH₂-O-C₆H₅) at position 2 introduces aromaticity and steric bulk, which may serve as a protective group in synthetic applications or modulate electronic properties .

Molecular Formula and Weight

Based on structural interpretation and analogs , the molecular formula is C₁₉H₂₈O₃, yielding a molecular weight of 304.42 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₈O₃
Molecular Weight304.42 g/mol
CAS Registry Number545882-54-0

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis for this compound is documented, analogous spirocyclic ethers are synthesized via cyclization or addition reactions. For example, sodium methoxide-catalyzed addition of methyl acrylate to phenolic compounds under nitrogen atmosphere has been employed for related spiro systems .

Hypothesized Route:

  • Formation of Spiro Core: Cyclopropanation of a preformed cyclobutane-diol intermediate using a transition-metal catalyst.

  • Functionalization:

    • Butylation: Alkylation at position 6 using butyl halides under basic conditions.

    • Benzyloxymethylation: Protection of a hydroxyl group at position 2 with benzyl chloromethyl ether (C₆H₅CH₂OCH₂Cl) .

Process Optimization

Key parameters from similar syntheses :

  • Temperature: 90–124°C for exothermic addition reactions.

  • Catalysts: Alkali metal alkoxides (e.g., sodium methoxide).

  • Purification: Crystallization from methanol/water mixtures at controlled cooling rates .

Physicochemical Properties

Thermal Stability

Spirocyclic ethers generally exhibit moderate thermal stability. The dioxolane ring may decompose above 200°C, while the cyclopropane ring is prone to ring-opening under acidic conditions .

Solubility and Partitioning

  • Lipophilicity: Predicted logP ≈ 3.5 (estimated via analogy to C₇H₁₂O₃ derivatives ).

  • Solubility: Likely soluble in dichloromethane, THF, and ethyl acetate; sparingly soluble in water.

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